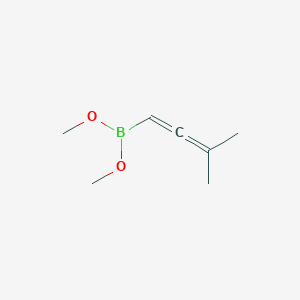(propan-2-yl)-lambda~5~-phosphane CAS No. 61484-32-0](/img/structure/B14587116.png)
[(Diphenylphosphanyl)methylidene](diphenyl)(propan-2-yl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of multiple phenyl groups attached to a central phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with appropriate alkylating agents under controlled conditions. One common method involves the use of Grignard reagents, which react with chlorophosphines to form the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
科学的研究の応用
(Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of (Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The molecular targets include transition metals, and the pathways involved often relate to catalytic cycles in organic synthesis and polymerization reactions.
類似化合物との比較
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Bis(diphenylphosphino)methane
- 1,2-Bis(diphenylphosphino)ethane
- Triphenylphosphine
Uniqueness
(Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalysis and as a building block in the synthesis of complex organic molecules.
特性
CAS番号 |
61484-32-0 |
|---|---|
分子式 |
C28H28P2 |
分子量 |
426.5 g/mol |
IUPAC名 |
diphenylphosphanylmethylidene-diphenyl-propan-2-yl-λ5-phosphane |
InChI |
InChI=1S/C28H28P2/c1-24(2)30(27-19-11-5-12-20-27,28-21-13-6-14-22-28)23-29(25-15-7-3-8-16-25)26-17-9-4-10-18-26/h3-24H,1-2H3 |
InChIキー |
NPSCWKNVEGADOI-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(=CP(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


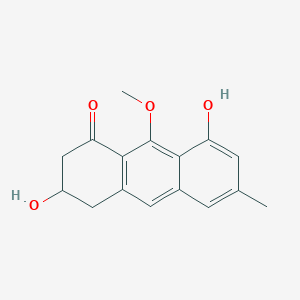
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)

![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)

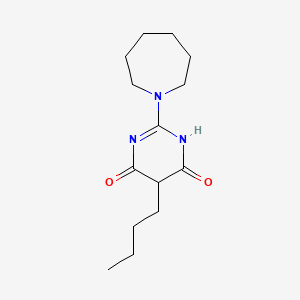
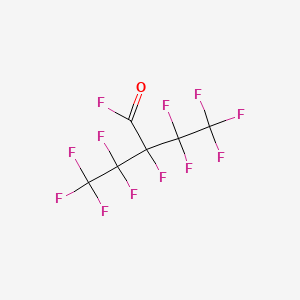
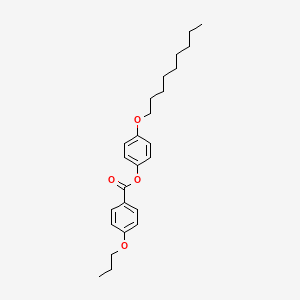
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)

![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
